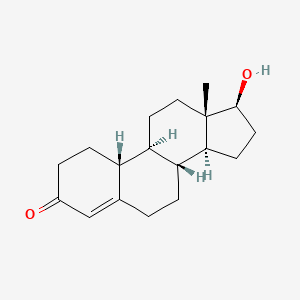

Nandrolone

描述

属性

IUPAC Name |

17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAGDVCDWIYMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-22-0 | |

| Record name | nandrolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Pharmacology and Molecular Mechanisms of Nandrolone Action

Androgen Receptor Interaction Dynamics

Nandrolone acts as an agonist of the androgen receptor, which is the biological target of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) wikipedia.org.

Ligand Binding and Signal Transduction Pathways

Upon entering a cell, this compound binds to and activates specific nuclear androgen receptors in responsive tissues, including muscle and bone nih.gov. The binding of a ligand like this compound to the AR induces a conformational change in the receptor drugbank.comwikipedia.org. This change allows the AR to release from heat shock proteins (HSPs) and translocate into the nucleus nih.govkjsm.org. Inside the nucleus, the activated AR dimerizes and can then bind to specific DNA sequences known as androgen response elements (AREs) to regulate gene transcription drugbank.com. This genomic action of AR activation and subsequent gene transcription is considered crucial for maximizing androgen-induced hypertrophy kjsm.org. Androgens can also influence transcription through the activation of signaling pathways such as ERK, Akt, and MAPK, or by binding to and competitively inhibiting transcription factors drugbank.com. Research indicates that this compound can stimulate myogenic progenitor cell differentiation and upregulate the expression of MyoD and Numb, a Notch inhibitor, in myogenic cells researchgate.net. This compound has also been shown to promote the binding of β-catenin to the Numb promoter, regulating its transcriptional activity researchgate.net.

Differential Receptor Activity and Selectivity Profiles

This compound exhibits differential activity and selectivity compared to testosterone. It has been noted to bind more strongly to androgen receptors than testosterone steelhealthandhormonescentre.com. However, its reduced form, 5α-dihydrothis compound (DHN), which is produced by 5α-reductase, has a significantly decreased binding affinity for the AR compared to both this compound and testosterone wikipedia.orgnih.govswolverine.com. This differential metabolism by 5α-reductase contributes to this compound having less androgenic activity in tissues with high 5α-reductase expression, such as the skin, hair follicles, and prostate gland, while maintaining anabolic effects in tissues like muscle where 5α-reductase activity is minimal wikipedia.orgnih.govswolverine.comtransfemscience.org. This contributes to this compound's favorable anabolic-to-androgenic ratio nih.govwikipedia.orgcaldic.com.

In addition to its AR agonistic activity, this compound is also a potent progestogen, binding to the progesterone (B1679170) receptor with approximately 22% of the affinity of progesterone wikipedia.org. This progestogenic activity can augment its antigonadotropic effects wikipedia.org.

Metabolic Pathways and Metabolite Formation

This compound undergoes extensive metabolism in the body, primarily in the liver wikipedia.orgwikipedia.org.

Biotransformation Pathways and Major Metabolites (e.g., 19-norandrosterone (B1242311), 19-noretiocholanolone)

The metabolism of this compound is similar to that of testosterone and involves reduction and dehydrogenation wikipedia.org. The major metabolites of this compound detectable in urine are 19-norandrosterone (19-NA) and 19-noretiocholanolone (B1255105) (19-NE) nih.govwikipedia.orgCurrent time information in Chicago, IL, US.mdpi.com. 19-norandrosterone is typically the most predominant urinary metabolite mdpi.com. Other metabolites include 5α-dihydrothis compound and 19-norepiandrosterone (B3340957) wikipedia.orgdrugbank.comwikipedia.org. These metabolites are primarily excreted in the urine, mainly in the form of glucuronide and sulfate (B86663) conjugates drugbank.comwikipedia.orgmdpi.com. For instance, 19-norandrosterone is 3-O-glucuronidated by several UGT enzymes, including UGT2B7, UGT1A4, UGT2B4, UGT1A3, and UGT1A1 drugbank.com. Similarly, 19-noretiocholanolone is glucuronidated by UGT2B7, UGT2B4, UGT1A4, UGT1A10, UGT1A3, and UGT1A1 drugbank.com.

Enzymatic Conversions: Role of 5α-Reductase and Aromatase

Enzymatic conversions play a significant role in this compound metabolism. The enzyme 5α-reductase metabolizes this compound to 5α-dihydrothis compound (DHN) wikipedia.orgnih.govnih.gov. Unlike the conversion of testosterone to the more potent DHT by 5α-reductase, the conversion of this compound by this enzyme results in a metabolite (DHN) that is a much weaker AR ligand with reduced affinity and agonistic potency wikipedia.orgnih.govnih.govswolverine.com. This difference in 5α-reductase activity contributes to the reduced androgenic effects of this compound in certain tissues wikipedia.orgtransfemscience.org.

This compound is also a substrate for aromatase, the enzyme that converts androgens into estrogens wikipedia.orgsteelhealthandhormonescentre.com. However, this compound converts to estradiol (B170435) at a much lower rate compared to testosterone wikipedia.orgsteelhealthandhormonescentre.com. This reduced interaction with aromatase lessens the estrogenic effects of this compound wikipedia.org.

Pharmacokinetics and Disposition

The pharmacokinetics of this compound, particularly when administered as esters like this compound decanoate (B1226879), involve hydrolysis to the active this compound compound, distribution, metabolism, and excretion nih.govdrugbank.comwikipedia.org.

After intramuscular administration of this compound decanoate, the ester is slowly released from the muscle into the circulation and hydrolyzed to this compound nih.govdrugbank.comnih.gov. This compound has a low affinity for human serum sex hormone-binding globulin (SHBG), approximately 5% of that of testosterone and 1% of that of DHT wikipedia.orgnih.gov.

Studies on the pharmacokinetics of intramuscular this compound decanoate have shown dose-proportional increases in serum this compound concentrations and the area under the curve (AUC) oup.comoup.com. Peak serum concentrations (Cmax) and the time to reach peak concentration (Tmax) are dependent on the administered dose and the specific ester oup.comoup.com. For instance, after a single intramuscular dose of this compound decanoate, Tmax typically occurs between 30 and 72 hours oup.comoup.com.

The elimination half-life of this compound itself is relatively short, reported to be less than 4.3 hours wikipedia.orgnih.gov. However, the half-life for the release of the decanoate ester from the injection depot is significantly longer, ranging from 6 to 12 days wikipedia.orgnih.gov. This slow release from the depot contributes to the prolonged duration of action observed with this compound esters wikipedia.orgwikipedia.org. This compound and its metabolites are primarily excreted in the urine, mainly as conjugates wikipedia.orgwikipedia.orgmdpi.com.

Data Tables

Here are some data points extracted from the search results regarding this compound pharmacokinetics:

| Parameter | Dose (this compound Decanoate IM) | Value | Unit | Source |

| Tmax | 50 mg | 30 | hours | drugbank.com |

| Cmax | 50 mg | 2.14 | ng/mL | drugbank.comoup.com |

| AUC | 50 mg | 400 | hng/mL | drugbank.com |

| Tmax | 100 mg | 30 | hours | drugbank.com |

| Cmax | 100 mg | 4.26 | ng/mL | drugbank.comoup.com |

| AUC | 100 mg | 862 | hng/mL | drugbank.com |

| Tmax | 150 mg | 72 | hours | drugbank.com |

| Cmax | 150 mg | 5.16 | ng/mL | drugbank.comoup.com |

| AUC | 150 mg | 1261 | h*ng/mL | drugbank.com |

| Elimination Half-life (this compound) | Not specified | < 4.3 | hours | wikipedia.orgnih.gov |

| Release Half-life (this compound Decanoate) | Not specified | 6-12 | days | wikipedia.orgnih.gov |

| SHBG Binding Affinity | Relative to Testosterone | ~5% | % | wikipedia.orgnih.gov |

| SHBG Binding Affinity | Relative to DHT | ~1% | % | wikipedia.orgnih.gov |

Absorption and Distribution Kinetics

This compound esters, when administered via intramuscular injection, are slowly released from the injection site into the bloodstream nih.govhres.ca. The rate of absorption is dependent on the nature of the ester, with longer fatty acid chains leading to slower absorption rates nih.gov. For this compound decanoate, the absorption half-life from the muscle depot is approximately 6 days drugbank.comresearchgate.netoup.com. Once in the blood, the ester is rapidly hydrolyzed by esterases to the active compound, this compound, with a reported half-life of one hour or less for this hydrolysis process wikipedia.orghres.caoup.com.

Studies investigating the pharmacokinetics of this compound decanoate in healthy men following single intramuscular injections of varying doses have shown dose-proportional increases in serum concentrations and the area under the curve (AUC) researchgate.netoup.com. Peak serum concentrations (Cmax) are typically reached between 30 and 72 hours post-injection, with the time to reach peak concentration (Tmax) potentially varying with the administered dose researchgate.netoup.com.

| Dose (intramuscular) | Mean Cmax (ng/mL) | Mean Tmax (hours) | Mean AUC (h*ng/mL) |

| 50 mg | 2.14 | 30 | 400 |

| 100 mg | 4.26 | 30 | 862 |

| 150 mg | 5.16 | 72 | 1261 |

Data derived from a study in healthy men researchgate.netoup.com.

Elimination Profiles and Excretion Pathways

This compound is primarily metabolized in the liver through processes similar to those of endogenous steroids, including reduction, hydroxylation, and conjugation wikipedia.orgnih.gov. A key metabolic step involves the action of 5α-reductase, which converts this compound to 5α-dihydrothis compound wikipedia.orgwikipedia.orgnih.gov. Unlike the conversion of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of this compound yields a metabolite with decreased affinity and activity at the androgen receptor nih.govamegroups.org.

Further metabolism leads to the formation of key urinary metabolites, including 19-norandrosterone and 19-noretiocholanolone wikipedia.orgwikipedia.orgdrugbank.commdpi.com. These metabolites are primarily excreted in the urine, mainly in conjugated forms, such as glucuronides and sulfates wikipedia.orgmdpi.comresearchgate.net. 19-norandrosterone is generally the most predominant urinary metabolite mdpi.com. Glucuronidation of 19-norandrosterone is primarily mediated by UDP-glucuronosyltransferases (UGTs), including UGT2B7, UGT1A4, UGT2B4, UGT1A3, and UGT1A1 drugbank.com. Similarly, 19-noretiocholanolone is glucuronidated by several UGT enzymes drugbank.com.

The elimination half-life of this compound decanoate administered intramuscularly is reported to be approximately 6 to 12 days wikipedia.org. However, the blood half-life for the combined process of hydrolysis of the ester and elimination of this compound is considerably shorter, around 4.3 hours hres.cadrugbank.comoup.com. The slow absorption rate from the injection depot is considered the rate-limiting step in the pharmacokinetics of this compound esters, contributing to the prolonged detection window of metabolites in urine nih.gov.

Urinary metabolites of this compound, such as 19-norandrosterone and 19-noretiocholanolone, can be detected in urine for extended periods following administration of this compound esters, sometimes for weeks or even months nih.govoup.comresearchgate.net. Studies have shown detectable levels of metabolites in urine for at least 33 days after a single injection of this compound decanoate researchgate.netoup.comnih.gov. In some cases, metabolites have been detected for up to 6 months, depending on the dose and individual factors oup.com.

While urinary excretion is the primary route of elimination for this compound metabolites, data regarding elimination in feces are less readily available in humans drugbank.comnih.gov. However, studies in cattle have indicated that approximately 30% of this compound is eliminated in the feces drugbank.comnih.gov.

The apparent clearance of this compound decanoate has been reported to vary with the administered dose drugbank.comnih.gov.

| Dose (intramuscular) | Mean Apparent Clearance (L/h) |

| 50 mg | 80.0 |

| 100 mg | 74.3 |

| 150 mg | 76.2 |

Data derived from studies on this compound decanoate drugbank.comnih.gov.

The metabolism and excretion profiles of this compound and its metabolites are critical in various contexts, including therapeutic monitoring and anti-doping control mdpi.comresearchgate.net.

Physiological and Cellular Effects of Nandrolone

Endocrine System Modulations

Nandrolone significantly impacts the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes, as well as gonadal and adrenal steroidogenesis. nih.govnih.govnih.govwikidata.orgresearchgate.net

Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

This compound administration leads to a strong negative feedback on the HPG axis. This results in a reduction in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn decreases the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. mdpi.comumk.plresearchgate.net The decrease in LH and FSH levels subsequently inhibits endogenous testosterone (B1683101) production in the testes and can impair spermatogenesis. mdpi.comumk.plredalyc.org Studies in rats have shown a decrease in plasma testosterone levels and testicular atrophy following this compound administration. researchgate.net This suppression of the HPG axis can lead to a state of hypogonadism. umk.pldiva-portal.org

Hypothalamic-Pituitary-Adrenal (HPA) Axis Responses

The effects of this compound on the HPA axis have been observed in various studies, primarily in animal models. This compound administration has been shown to affect the levels of hormones such as corticosterone (B1669441) (CORT) and adrenocorticotropin hormone (ACTH). nih.govnih.gov Studies in rats have indicated that chronic this compound treatment can decrease plasma CORT and ACTH levels, while sub-acute treatment may initially increase circulating CORT levels before returning to control levels. nih.govresearchgate.netnih.gov The impact of this compound on the HPA axis appears to be dose and time-dependent. nih.gov this compound can also influence the expression of corticotropin-releasing factor (CRF) and proopiomelanocortin (POMC) in different brain regions. nih.govresearchgate.net

Gonadal and Adrenal Steroidogenesis Alterations

This compound can alter steroidogenesis in both the gonads (testes) and adrenal glands. In the testes, this compound treatment has been shown to decrease the expression of steroidogenic enzymes at both transcript and protein levels, leading to reduced testosterone biosynthesis. nih.govnih.gov This is consistent with the observed suppression of the HPG axis. redalyc.orgnih.gov Key enzymes involved in testosterone synthesis, such as steroidogenic acute regulatory protein (StAR) and CYP17A1, are affected by this compound. nih.govnih.gov In the adrenal glands, this compound treatment has been noted to increase the expression of HMGCR (steroid synthesising enzymes). nih.gov

Musculoskeletal System Adaptations

This compound is known for its significant anabolic effects on the musculoskeletal system, promoting muscle growth and influencing bone metabolism. mdpi.comekb.egwikipedia.orgresearchgate.netresearchgate.netscielo.brnih.gov

Skeletal Muscle Hypertrophy and Remodeling Processes

This compound administration leads to skeletal muscle hypertrophy, which is an increase in muscle fiber size. mdpi.comekb.egwikipedia.orgresearchgate.netresearchgate.netscielo.br This effect is mediated primarily through the activation of androgen receptors in skeletal muscle, stimulating protein synthesis and promoting the buildup of cellular tissue. amegroups.orgekb.eg Studies in various animal models, including rats and chickens, have demonstrated that this compound increases muscle mass and fiber diameter. ekb.egresearchgate.netresearchgate.net For example, in chicken pectoralis muscle, this compound treatment significantly increased mean muscle mass by approximately 22% and mean fiber diameter by about 24%. researchgate.net

This compound also influences muscle remodeling processes. It can affect the proportion of different fiber sizes and has been shown to attenuate the increase in small fibers induced by functional overload in rats. researchgate.netphysiology.org The anabolic effects of this compound contribute to increased lean body mass and muscle strength. amegroups.orgresearchgate.net

Satellite Cell Biology and Regeneration Mechanisms

Satellite cells are quiescent stem cells located in skeletal muscle that play a crucial role in muscle growth, regeneration, and repair. researchgate.netum.esscielo.br this compound has been shown to increase the number of satellite cells in muscle. researchgate.netresearchgate.netum.es These activated satellite cells can proliferate and differentiate into new myonuclei, which are then incorporated into existing muscle fibers, supporting muscle fiber hypertrophy and maintaining the myonuclear domain (the amount of cytoplasm per myonucleus). researchgate.netresearchgate.netum.es

Bone Homeostasis and Structural Integrity

This compound has demonstrated effects on bone tissue, influencing both bone formation and resorption processes. Androgens, including this compound, can directly stimulate osteoblasts, the cells responsible for bone formation, while also potentially reducing bone resorption. This dual action can contribute to increased skeletal strength and structural integrity. swolverine.com

Research indicates that this compound can increase bone mineral density (BMD). swolverine.commdpi.com Studies have shown that therapeutic doses of this compound can lead to significant increases in BMD and a reduction in bone pain in clinical populations. swolverine.com Furthermore, this increase in BMD has been associated with improved bone strength. nih.gov

Animal studies have also explored the effects of this compound on bone. In rodent models, this compound administration has been shown to reduce significant bone loss observed in denervation and spinal cord injuries and improve fracture healing. nih.gov It appears to enhance bone callus formation after a complete femoral fracture in young adult rats. researchgate.net this compound has also shown a favorable effect on osteogenic phenomena and may have an inhibitory action on bone resorption. mdpi.com In vitro studies have demonstrated that androgens can stimulate the proliferation and differentiation of osteoblastic cells. researchgate.net

A 2-year double-blind, randomized, placebo-controlled trial investigating the long-term effects of this compound Decanoate (B1226879) (ND) on bone health in elderly osteoporotic women found that ND significantly increased bone mineral density (BMD) and reduced vertebral fracture rates. swolverine.com

| Study Type | Subject Model | Observed Effect on Bone | Citation |

| Clinical Trial (2-year, double-blind, RCT) | Elderly women (osteoporotic) | Increased BMD, Reduced vertebral fracture rates | swolverine.com |

| Animal Study (Rodent) | Rodents | Reduced bone loss in injury models, Improved fracture healing | nih.gov |

| Animal Study (Young adult rats, femoral fracture) | Young adult rats | Increased bone callus formation | researchgate.net |

| In vitro Study | Osteoblastic cells | Stimulated proliferation and differentiation | researchgate.net |

Tendon and Ligamentous Tissue Responses to Androgen Exposure

The impact of anabolic-androgenic steroids, including this compound, on tendons and ligaments is a subject of research, with some findings suggesting potential paradoxical effects compared to their anabolic effects on muscle and bone. While this compound supports connective tissue repair and may benefit joint health by increasing collagen synthesis, some studies indicate potential negative effects on tendon integrity. swolverine.commdpi.com

Experimental studies on animals have investigated the effects of this compound decanoate on tendons. One study on male adult Wistar rats treated with this compound decanoate for 8 weeks observed tissue disorganization and altered collagen fiber organization in the Achilles tendon. mltj.online The study also indicated an increase in certain matrix metalloproteinase (MMP-2) isoforms, which are involved in tissue remodeling. mltj.online These findings suggest that chronic use of AAS might lead to tissue disorganization, potentially increasing the risk of tendon rupture. mltj.online

Another experimental study on male Wistar rats found that anabolic androgenic steroids reversed the beneficial effect of exercise on tendon biomechanics, resulting in inferior maximal stress values. researchgate.net Histological examination in this study revealed areas of collagen dysplasia in the groups receiving anabolic steroids and exercise. researchgate.net

Accumulating case reports have also described tendon rupture in men using AAS. nih.gov A cross-sectional cohort study comparing experienced male bodybuilders who reported long-term AAS abuse with non-AAS-using bodybuilders found a markedly increased risk of tendon ruptures, particularly upper body tendon rupture, in the AAS user group. nih.gov

| Study Type | Subject Model | Observed Effect on Tendons/Ligaments | Citation |

| Animal Study (Rat Tendons) | Male adult Wistar rats (Achilles tendon) | Tissue disorganization, Altered collagen fiber organization, Increased MMP-2 isoforms | mltj.online |

| Animal Study (Rat Tendons) | Male Wistar rats | Reversed beneficial effect of exercise on biomechanics, Collagen dysplasia | researchgate.net |

| Cross-sectional Cohort Study | Experienced male bodybuilders | Increased risk of tendon ruptures (particularly upper body) | nih.gov |

Central Nervous System Impacts

This compound can affect the central nervous system, influencing neurotransmitter systems and subsequently impacting behavior and emotional states. nih.goveurekaselect.comnih.gov Studies, primarily in animal models, have investigated how this compound alters the function and expression of neuronal signaling molecules that underlie behavior, anxiety, aggression, and other cognitive processes. nih.goveurekaselect.comnih.gov

Neurotransmitter System Dysregulation

Chronic exposure to this compound can influence the expression and function of various neurotransmitter systems in the brain. mdpi.comdopinglinkki.fi These include effects on GABAergic, serotonergic, and dopaminergic systems. dopinglinkki.firesearchgate.net

Studies have demonstrated that chronic treatment with this compound can change GABAergic transmission in neural circuits associated with emotional behavior. nih.gov Long-term use of this compound may disrupt the function of GABA receptors in the brain. olympicbehavioralhealth.com

The serotonergic system is also affected by this compound administration, with some studies suggesting that it often reacts strongly. dopinglinkki.fi Changes in serotonin (B10506) levels in the brain have been linked to altered behavior, including aggression and mood changes. dopinglinkki.fi Supraphysiological doses of this compound have been shown to significantly increase concentrations of 5-HT (serotonin) in certain brain regions in rats. nih.gov

This compound has also been found to affect the dopamine (B1211576) system. dopinglinkki.fi Animal experiments suggest that this compound can change the dopamine system's response to stimulating substances. dopinglinkki.fi Some studies indicate that androgenic compounds may have direct activating functions for dopamine and serotonin release. dopinglinkki.fi

Alterations within neuropeptidergic systems, such as the endogenous opioid systems (e.g., dynorphin) and the tachykinin system (e.g., Substance P), have also been displayed as a result of this compound treatment in rats. mdpi.comdiva-portal.org Substance P, a peptidergic factor associated with enhanced aggression in several brain regions, has shown increased immunoreactivity after this compound administration. mdpi.com

| Neurotransmitter System | Observed Effect of this compound | Citation |

| GABAergic | Changes in transmission, Disrupted receptor function | nih.govolympicbehavioralhealth.com |

| Serotonergic | Influenced expression/function, Increased concentrations in some brain regions, Linked to behavioral changes | mdpi.comnih.govdopinglinkki.fi |

| Dopaminergic | Affected response to stimulants, Potential direct activation of release | mdpi.comdopinglinkki.fi |

| Neuropeptidergic (Substance P, Dynorphin) | Altered levels and enzymatic conversion, Increased Substance P immunoreactivity | mdpi.comdiva-portal.org |

Behavioral Phenotypes and Affective Disorders

This compound exposure has been associated with several behavioral disorders and can produce variable effects on behavioral functions such as aggression, depression, and anxiety. sci-hub.seresearchgate.net

There is a correlation between this compound administration and aggressive behavior, with many studies showing increased aggressive behavior, although contradictory outcomes exist depending on methodological approaches. nih.gov It has been reported that this compound administration can lead to an enhancement in the level of defensive aggression and irritability in adolescent and adult male rats. sci-hub.se Studies on mice and hamsters have also shown that this compound can induce or facilitate aggression. nih.gov

Some studies suggest that this compound induces aggression in mice at high anabolic doses. nih.gov Exposure to this compound during adolescence may alter the activity of the glutamatergic system in brain regions involved in the expression of aggressive behavior. nih.gov

Animal experimental studies have examined the effect of this compound decanoate on dominance and aggressive behaviors. One study found that ND stimulated dominance in a competitive and provocative situation, enhanced reactivity to physical provocations, and decreased fleeing and freezing responses in male rats. gu.se The dominant ND-pretreated rats in pair-housed conditions spent more time on highly aggressive behaviors than dominant placebo-treated rats. sci-hub.se

Conversely, some studies have found no association between this compound exposure and aggressive behavior in pubertal and adult male rats. sci-hub.se The divergent results in aggression studies may be dependent on factors such as administration schedule and dosage. gu.se

| Behavior Type | Subject Model | Observed Effect of this compound | Citation |

| Aggression | Adolescent and adult male rats, Mice, Hamsters | Increased aggression, Enhanced defensive aggression and irritability, Facilitated aggression | nih.govsci-hub.se |

| Dominance Behavior | Male rats | Stimulated dominance in competitive situations, Enhanced reactivity to physical provocations | gu.segu.se |

Anxiety and fear-related behaviors have been associated with this compound exposure. nih.gov Studies have indicated that this compound administration can elevate anxiety levels in adult male mice and rats. sci-hub.se Prolonged this compound exposure during adolescence has been shown to induce anxiety-related behaviors during adulthood. sci-hub.se Long-term this compound use may disrupt neurotransmitter systems, resulting in increased feelings of anxiety and heightened stress responses. olympicbehavioralhealth.com

However, some studies have reported anxiolytic (anxiety-reducing) effects associated with this compound, particularly at high doses. nih.govoup.com Chronic treatment with high doses of this compound decanoate has been suggested to induce anxiolytic-type behavior in rats via activation of central androgenic receptors. nih.gov One study found that repeated, high-dose administration of ND decreased anxiety in rats via direct activation of central ARs. oup.com Another study found that prepubertal this compound exposure decreased anxiety-like behaviors in male rats. biorxiv.org

The effects of this compound on stress responses may be dose and/or time dependent. nih.gov Changes in circulating corticosterone (CORT) levels, a stress hormone, have been observed after this compound treatment in rats, with the direction of change depending on the duration of treatment. nih.gov

| Behavior/Response | Subject Model | Observed Effect of this compound | Citation |

| Anxiety | Adult male mice and rats | Elevated anxiety levels | sci-hub.se |

| Anxiety | Rats (adolescent exposure) | Induced anxiety-related behaviors in adulthood | sci-hub.se |

| Anxiety | Rats (high doses, chronic treatment) | Anxiolytic-type behavior, Decreased anxiety via central ARs | nih.govoup.com |

| Anxiety | Prepubertal male rats | Decreased anxiety-like behaviors | biorxiv.org |

| Stress Responses | Rats | Dose and/or time-dependent changes in circulating CORT levels, Affects hypothalamus-pituitary-adrenal axis | nih.govgu.sediva-portal.orgplos.org |

Learning, Memory, and Cognitive Performance

Research into the effects of this compound on cognitive function, including learning, memory, and cognitive performance, has yielded varied results, with many studies focusing on animal models. Some studies suggest that chronic treatment with this compound decanoate (ND) may induce impaired social memory and potentially affect spatial learning and recall performance, possibly through the activation of central androgenic receptors (ARs). nih.gov However, the acquisition of new information may remain unaltered. nih.gov

Studies in male rats have indicated that this compound administration can lead to memory function impairment, potentially mediated by dynorphinergic mechanisms within the hippocampus. diva-portal.orgnih.gov The hippocampus is a brain region critically involved in cognitive functions, including various types of learning and memory. nih.gov The presence of a relatively high density of androgen receptors in the hippocampus of rats suggests a link between ARs and cognitive function. nih.gov

Further research using the Morris water maze (MWM) test in adolescent male rats demonstrated that daily administration of ND for one month induced spatial learning and memory deficits. sci-hub.se Intrahippocampal injection of ND also impaired spatial learning and memory functions by blocking androgen receptors. sci-hub.se In adult male rats, this compound has been confirmed to induce spatial memory impairment. sci-hub.se Studies investigating passive avoidance learning (PAL) and memory have shown that a single dose of ND can affect all stages of PAL, with a more potent effect on retrieval. researchgate.net This effect may be related to acute alterations in CA1 synaptic plasticity. researchgate.net this compound may exert these effects directly through ARs and indirectly through plasma testosterone and corticosterone levels. researchgate.net

While some evidence points towards negative effects on cognitive performance, particularly spatial and avoidance memory and hippocampal synaptic plasticity, discrepancies exist in the literature. sci-hub.seresearchgate.net These inconsistencies may be attributed to variations in study design, including the sex and age of subjects, dosage and duration of treatment, and the route of administration. sci-hub.se

Neuroendocrine Feedback Mechanisms

This compound administration can influence neuroendocrine feedback mechanisms, particularly those involving the hypothalamic-pituitary-gonadal (HPG) axis. Exogenous administration of supraphysiological doses of androgens, including this compound, in males can lead to decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through negative feedback mechanisms. diva-portal.orgoup.com This suppression of gonadotropins can subsequently result in decreased endogenous testosterone production and may contribute to decreased spermatogenesis and testicular atrophy. diva-portal.org

Studies have shown that this compound treatment alone can lead to a decrease in the relative pituitary weight and a reduction in the volume density and number of LH and FSH cells in the pituitary gland, as well as a decrease in their circulating hormone levels. oup.com These effects are consistent with the negative feedback mechanism exerted by anabolic steroids on the HPG axis. oup.com

Furthermore, research suggests that this compound administration may reduce plasma corticosterone levels, potentially due to the inhibition of the hypothalamic-pituitary-adrenal (HPA) axis, which can occur with long-term this compound treatment. researchgate.net

Cardiovascular System Responses

The impact of this compound on the cardiovascular system is complex and has been a significant area of research due to concerns about potential adverse effects. longdom.org Studies involving both human and animal subjects have provided insights into these effects. longdom.org An association between anabolic steroid use, including this compound, and an increased risk of myocardial infarction, stroke, and sudden cardiac death has been noted. longdom.org

Animal studies have demonstrated that chronic administration of this compound can lead to significant alterations in cardiac structure and function, including increased heart size and changes in cardiac muscle composition. longdom.org These changes may ultimately impact heart health. longdom.org

Lipid and Lipoprotein Metabolism Dysregulation

This compound can lead to alterations in lipid profiles, which are significant risk factors for cardiovascular disease. longdom.org While some studies have reported no marked effect of this compound on lipid profiles, others indicate a harmful effect, primarily by increasing LDL and total cholesterol levels and decreasing HDL levels. nih.govnih.gov

Studies have shown a significant decrease in HDL cholesterol levels in this compound-treated groups compared to control groups. mdpi.com Conversely, plasma LDL and cholesterol levels have been observed to be significantly higher in this compound-treated animals compared to controls. nih.gov This dysregulation of lipid metabolism, characterized by increased LDL and decreased HDL, is a known risk factor for atherosclerosis and cardiovascular complications. longdom.orgnih.govresearchgate.net

An example of research findings on lipid profile changes is presented in the following table:

| Group | Plasma Triglycerides (TG) | Plasma HDL-C | Plasma LDL-C | Plasma Total Cholesterol |

| Control | Baseline | Baseline | Baseline | Baseline |

| This compound Decanoate | Elevated | Decreased | Elevated | Elevated |

Note: This table summarizes general trends observed in some studies and specific values may vary depending on the study design, dosage, and duration of treatment.

Vascular Remodeling and Endothelial Function

This compound has been implicated in vascular remodeling and can affect endothelial function. Reports suggest that this compound might induce hypertension, potentially due to water retention and vascular remodeling. longdom.org Elevated blood pressure is a significant risk factor for heart disease and other cardiovascular issues. longdom.org

Studies have investigated the effects of this compound on vascular nitric oxide (NO) bioavailability and endothelium-dependent vasodilation. Research indicates that high doses of this compound, particularly when combined with strenuous resistance training, can reduce vascular nitric oxide bioavailability and impair endothelium-dependent vasodilation. nih.gov This suggests that this compound may induce endothelial dysfunction and contribute to arterial morphological alterations. nih.gov

Furthermore, this compound administration has been shown to attenuate aortic adaptations to exercise. oup.com This may involve effects on mitochondrial dynamic remodeling, including the downregulation of mitochondrial biogenesis and the induction of autophagy, potentially leading to mitochondrial dysfunction related to cardiovascular pathophysiology. oup.com this compound administration alone has been shown to impair both ACh-induced relaxation and SNP-induced vascular relaxation in aortic rings. oup.com

Myocardial Adaptations and Cardiomyopathy Research

This compound can induce myocardial adaptations, and research has explored its potential role in the development of cardiomyopathy. Prolonged use or abuse of this compound has been associated with cardiac hypertrophy (enlargement of the heart) and an increased risk of arrhythmias, which can potentially lead to heart rhythm disturbances. longdom.org

Animal studies have provided insights into the cardiac remodeling effects of this compound. This compound alone, independent of exercise training, has been shown to induce cardiac hypertrophy and increase the collagen index of the heart in rats. nih.gov The combination of this compound and training can lead to left ventricular wall thickening and increased cardiac muscle cell size. ceon.rs High doses of AAS, including this compound, have been shown to induce left ventricle hypertrophy and excessive heart collagen deposition. ceon.rs

Research suggests that this compound, whether administered alone or in combination with resistance training, can induce pathological concentric hypertrophy, characterized by a decrease in the cardiac output index and increased isovolumic relaxation time. This is considered a malefic adaptation that may reduce blood supply to organs and muscles.

Studies have also investigated the arrhythmogenic effects of this compound. In rats, this compound has been shown to potentiate the arrhythmogenic effects of cardiac ischemia, increasing the duration of ventricular fibrillation. oup.com This suggests that exposure to anabolic steroids in combination with transient reductions in coronary blood flow may contribute to reports of sudden cardiac death in anabolic steroid users. oup.com

Renal and Hepatic System Responses

This compound can affect both the renal and hepatic systems, and research has explored the potential for toxicity in these organs. Hepatotoxicity is one of the reported side effects associated with the abuse of AAS. nih.gov AAS-induced hepatotoxicity has been hypothesized to be related to oxidative stress in hepatic cells, where activation of androgen receptors can lead to an increase in reactive oxygen species. nih.gov

Studies have evidenced the role of ND in functional and morphological liver changes, leading to an increase in blood levels of creatinine (B1669602), urea (B33335), alanine (B10760859) transaminase (ALT), and aspartate transaminase (AST). nih.gov Liver histological changes in ND users often include fibrosis and cell proliferation. nih.gov Research in rats has shown that this compound treatment can lead to a significant increase in serum ALT and AST levels, indicating hepatotoxic effects. researchgate.net

Regarding the renal system, prolonged this compound administration in animal models has been shown to cause dose-dependent oxidative kidney stress and damage. nih.gov This can manifest as increased lipid peroxidation and decreased activity of antioxidant enzymes in kidney tissues. nih.gov this compound's direct action on ARs and its influence on testosterone activity may contribute to kidney fibrosis after long-term exposure. nih.gov Elevated levels of serum creatinine and urea, indicators of kidney function, have been observed in rats treated with this compound. oatext.comlongdom.org

Studies have also investigated the effect of this compound decanoate on cytochrome P-450 activity in liver and kidney tissues. This compound decanoate has been suggested as a potent inducer of cytochrome P-450 activity, with a tissue-specific and dose-specific increase observed in liver tissue compared to kidney tissue. nih.gov

An example of research findings on liver enzyme levels is presented in the following table:

| Group | Serum ALT (IU/L) | Serum AST (IU/L) |

| Control | Baseline | Baseline |

| This compound Decanoate | Increased | Increased |

Note: This table summarizes general trends observed in some studies and specific values may vary depending on the study design, dosage, and duration of treatment.

Nephrotoxicity and Renal Biomarker Changes

Studies indicate that this compound administration can lead to functional and morphological changes in the kidneys. Long-term administration of this compound decanoate has been shown to cause alterations in renal function and structure in experimental rabbit models. nih.govresearchgate.net These alterations can include an increase in serum levels of renal biomarkers such as urea and creatinine. nih.govnih.govekb.egijpsjournal.com

Histopathological evaluations of kidneys in treated animals have revealed findings such as hyperemia, fibrosis, and focal inflammation. nih.govresearchgate.net Oxidative stress is considered a contributing factor to this compound-induced renal damage, with studies observing increased lipid peroxidation and decreased antioxidant enzyme activity in kidney tissues. nih.govresearchgate.netnih.gov For instance, research in male Wistar rats treated with this compound decanoate showed decreased catalase activity and reduced total reduced thiol residues in the kidney. plos.org

Furthermore, studies have investigated novel biomarkers for this compound decanoate-induced nephrotoxicity. Elevated levels of neutrophil gelatinase-associated lipocalin (NGAL) in serum have been observed in this compound decanoate-treated rats, alongside increased serum creatinine and urea, and severe alterations in renal histology, including marked congestion in glomeruli and capillaries, and degenerative changes in proximal convoluted tubules. ijpsjournal.com

The following table summarizes some observed changes in renal biomarkers:

| Biomarker | Observed Change (Experimental Studies) | References |

| Serum Urea | Increased | nih.govnih.govekb.egijpsjournal.com |

| Serum Creatinine | Increased | nih.govnih.govekb.egijpsjournal.com |

| Serum NGAL | Elevated | ijpsjournal.com |

Hepatotoxicity and Liver Enzyme Profiles

This compound administration has also been associated with hepatotoxicity and changes in liver enzyme profiles. Several studies provide evidence for the role of this compound decanoate in functional and morphological liver changes. nih.govnih.gov This can manifest as an increase in blood levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST). nih.govnih.govijsrp.orgresearchgate.net

Histological changes in the liver of individuals using this compound decanoate can include fibrosis and cell proliferation. nih.gov Oxidative stress is implicated in this compound-related liver damage, potentially through the activation of androgen receptors leading to mitochondrial degeneration of hepatic cells. nih.gov Studies in rats have highlighted an increase in plasma levels of liver necrosis markers and increased collagen deposition in liver parenchyma following this compound decanoate administration. nih.gov

Research in albino mice treated with this compound decanoate showed a highly significant increase in AST and ALT levels in liver tissue compared to control groups. ijsrp.org This suggests that this compound decanoate can cause liver toxicity. ijsrp.org Another study in rats indicated that subacute administration of a supraphysiological dose of this compound decanoate altered liver enzymes, with significantly increased AST values in treated groups. researchgate.netbrieflands.com

The following table presents some findings on liver enzyme changes:

| Liver Enzyme | Observed Change (Experimental Studies) | References |

| AST | Increased | nih.govnih.govijsrp.orgresearchgate.net |

| ALT | Increased | nih.govnih.govijsrp.org |

Hematopoietic System Effects

This compound is known to influence the hematopoietic system, particularly regarding erythropoiesis. wikipedia.orgnih.gov

Erythropoiesis Modulation

This compound has been shown to stimulate erythropoiesis, the process of red blood cell production. nih.govresearchgate.netpaulogentil.com This effect is one of the reasons for its medical use in treating anemias, such as the anemia of renal insufficiency. wikipedia.orgekb.egnih.govwikipedia.orgdrugbank.com this compound decanoate is indicated in the management of anemia of renal insufficiency. nih.govdrugbank.com

The mechanism by which this compound stimulates erythropoiesis involves enhancing the production of erythropoietic stimulating factors. nih.gov Studies in hemodialysis patients who received this compound decanoate showed a significant increase in hematocrit levels. researchgate.net This therapy may also enhance the hematopoietic effects of erythropoietin (EPO). researchgate.net

Research has also indicated that this compound decanoate, at doses sufficient to induce erythropoiesis, can influence neurochemical levels in the brain of rats. julkari.fi

Therapeutic Research and Clinical Investigations of Nandrolone

Management of Wasting Syndromes

Nandrolone has been studied for its potential to counteract muscle wasting and weight loss associated with various chronic conditions. researchgate.net

HIV/AIDS-Associated Cachexia Interventions

Clinical trials have investigated the efficacy of this compound decanoate (B1226879) in patients with HIV wasting syndrome. Studies have shown beneficial effects on weight, lean body mass (LBM), and quality of life in individuals with mild to moderate HIV wasting. nih.govmedigraphic.com One multicenter randomized placebo-controlled study demonstrated that this compound decanoate was effective in increasing fat-free mass, weight, and body mass index in HIV-positive males with wasting. natap.orgtandfonline.comresearchgate.net This study also suggested that this compound was superior to testosterone (B1683101) in increasing weight and body mass index. natap.orgtandfonline.comresearchgate.net

Table 1: Effects of this compound Decanoate on Body Composition in HIV Wasting

| Parameter | This compound Decanoate Group (Mean Change) | Placebo Group (Mean Change) | Testosterone Group (Mean Change) | Statistical Significance (vs. Placebo) | Statistical Significance (vs. Testosterone) |

| Weight (kg) | +1.48 | - | +0.48 | P < 0.05 | P < 0.05 |

| Fat-Free Mass (kg) | +1.34 | - | +0.65 | P < 0.05 | Not significant |

| Body Mass Index | +1.28 | - | +0.75 | P < 0.01 | P < 0.05 |

Chronic Organ Disease-Related Muscle Atrophy (e.g., Renal Failure, COPD)

This compound decanoate has been explored for its use in managing muscle wasting in patients with chronic kidney disease (CKD) and chronic obstructive pulmonary disease (COPD). researchgate.netaccjournal.org

In patients with CKD stage 5, a phase II dose-finding study indicated that this compound decanoate increased appendicular lean mass in a dose-responsive manner. bmbreports.orgresearchgate.netnih.govresearchgate.net However, this study did not show a consistent effect on physical functioning. nih.gov this compound has been shown to significantly increase lean body mass and appendicular lean mass in hemodialysis patients. researchgate.netkrcp-ksn.org

For COPD patients, studies have investigated the impact of this compound supplementation on muscle recovery and respiratory function. accjournal.orgtandfonline.com While some research suggested enhanced anabolic response in patients receiving maintenance glucocorticoid treatment, trials in stable COPD with androgens like this compound have shown mixed results regarding muscle function, exercise capacity, and health status when not combined with a structured rehabilitation program. tandfonline.comresearchgate.netnih.gov

Post-Traumatic and Burn Injury Recovery

The hyper-catabolic state following severe injury, such as burns, can lead to significant muscle wasting. nih.gov Research has investigated this compound decanoate's potential to combat this catabolism in burn patients. A prospective randomized controlled study suggested that this compound decanoate showed significant results in preserving lean body mass and protein levels, as well as maintaining a near-normal nitrogen balance in burn patients. nih.govresearchgate.net This indicates a potential role for this compound decanoate in mitigating the hypercatabolic impact of burn injury. nih.govresearchgate.net

Animal studies have also explored the effect of this compound decanoate on muscle regeneration following injury. In a mouse model of bupivacaine-induced muscle injury, this compound decanoate administration enhanced muscle regeneration, leading to an increase in large-diameter myofiber incidence after a period of recovery. researchgate.netphysiology.org It also influenced the expression of myogenic factors and reduced edema and inflammatory infiltrate in a rat model of cryo-injury. paulogentil.com

Osteoporosis and Bone Health Interventions

This compound decanoate has been studied as a treatment option for osteoporosis, particularly in postmenopausal women. mdpi.comwikipedia.orgoup.com Early investigations focused on its ability to increase gastrointestinal and renal tubular absorption of calcium and decrease bone resorption. amegroups.org

Clinical trials have demonstrated that this compound decanoate can increase bone mineral density (BMD) of the lumbar spine in postmenopausal women with established osteoporosis. oup.comnih.govnih.govnih.gov One study showed a significant increase in lumbar spine BMC after one year of treatment with this compound decanoate and calcium supplementation. nih.gov Another study reported that a 2-year treatment with this compound decanoate significantly increased BMD of the lumbar spine, femoral neck, and trochanter in elderly osteoporotic women, and also reduced the incidence of new vertebral fractures. oup.com

Table 2: Effects of this compound Decanoate on Bone Mineral Density and Fractures in Osteoporosis

| Skeletal Site | Treatment Group (Change in BMD) | Placebo Group (Change in BMD) | Statistical Significance | Vertebral Fracture Incidence |

| Lumbar Spine | Increased (e.g., +3.4% to +3.7%) oup.comnih.govnih.govnih.gov | Decreased (e.g., -2.3%) nih.gov | Significant oup.comnih.govnih.gov | Reduced (21% vs 43%) oup.com |

| Femoral Neck | Increased oup.com | - | - | - |

| Trochanter | Increased oup.com | - | - | - |

Histomorphometric studies of bone samples from patients treated with this compound decanoate have shown an increase in trabecular bone volume and active osteoid surface area, suggesting an increase in bone formation rate potentially through inhibition of bone resorption. nih.gov

Anemia Management

This compound has been used primarily in the treatment of anemias. mdpi.comwikipedia.org It is an anabolic steroid analog of testosterone with erythropoietin stimulating effects. nih.gov

Controlled trials have investigated the use of this compound decanoate in the treatment of anemia due to bone marrow failure and anemia in patients on hemodialysis. nih.govnih.govcapes.gov.brkarger.com In a study of male dialysis patients, this compound decanoate treatment resulted in an increase in hemoglobin and hematocrit in patients with remnant kidneys. nih.govcapes.gov.br However, the same study did not show a statistically significant change in anephric patients. nih.govcapes.gov.br

In cancer patients with anemia, a phase II clinical study evaluated the efficacy of this compound decanoate. While some patients showed an increase in hemoglobin levels, the mean hemoglobin levels across the entire study group did not significantly change over the 12-week treatment period. ascopubs.org

Research has also explored this compound decanoate as an adjuvant to erythropoietin therapy in hemodialysis patients. While some studies suggested a benefit in increasing hematocrit, others did not find a statistically significant advantage compared to erythropoietin alone. karger.com

Orthopedic and Connective Tissue Repair Research

Research has explored the potential of anabolic steroids, including this compound decanoate, in orthopedic settings and for connective tissue repair. bmbreports.orgoup.com

Studies in animal models have investigated the effect of this compound decanoate on bone callus formation after fractures. While some preclinical studies suggested a positive impact of anabolic drugs on fracture healing in osteoporotic bone models, one study in young adult rats did not show a significant contribution of this compound decanoate on callus improvement or intact bone quality in that specific model. scielo.br However, other animal studies have suggested that this compound can improve fracture healing. e-jvc.orgmdpi.com

Research on the effect of this compound decanoate on tendon repair has yielded mixed results. An in vitro study suggested that this compound decanoate and mechanical load acted synergistically to increase matrix remodeling and biomechanical properties of bioartificial tendons. researchgate.net However, a study examining the local use of this compound decanoate on rotator cuff repair in rabbits suggested it might be detrimental to wound healing. researchgate.netamegroups.org Conversely, a study in rabbits receiving intramuscular this compound after supraspinatus tendon release showed decreased retraction, decreased fatty infiltration, and increased muscle work compared to controls. amegroups.org

In the context of muscle injury, animal models have indicated that anabolic steroids like this compound may aid in the healing of muscle contusion injury by speeding the recovery of force-generating capacity. paulogentil.com

In clinical settings, some research has explored the use of this compound in patients undergoing orthopedic procedures. For instance, a study in patients who received this compound after total knee arthroplasty showed greater quadriceps muscle strength and improved performance in functional testing compared to a control group. nih.gov

Investigation of Antineoplastic Properties

Research into the antineoplastic properties of this compound has yielded varied results, with some studies exploring its direct effects on cancer cells and tumor growth, and others investigating its role in supportive care for cancer patients, such as addressing cancer cachexia.

Studies have investigated the direct impact of this compound on various cancer cell lines. For instance, research on human gastric (AGS) and colon (HCT) cancer cells indicated that higher concentrations of this compound had a significant cytotoxic effect and induced apoptosis through both intrinsic and extrinsic pathways. This suggests a potential for this compound to directly inhibit the growth and promote the death of certain cancer cells. The study also observed a decrease in the expression levels of iNOS and MMP-9 in HCT cells treated with this compound, which might indicate a reduced capability for invasion and metastasis in colon cancer cells onlinejbs.com.

Conversely, some studies in experimental tumor models have not shown a significant direct anti-tumor effect of this compound. In one study using MCG 101 sarcoma-bearing mice, this compound propionate (B1217596) did not significantly affect tumor growth in terms of weight progression, energy state, polyamine synthesis rate, cell division rate, or cell cycle cytocompartments nih.gov. Similarly, in murine tumors (MAC 13 and MAC 26), administration of this compound decanoate did not significantly affect tumor growth nih.govresearchgate.net.

In silico studies, however, have suggested a potential for repurposing this compound as an anticancer therapeutic candidate. A computer-aided drug design approach involving virtual screening showed that this compound had a higher binding affinity for certain proteins involved in cancer, such as DNA Topoisomerase II Alpha (TOP2A), Cyclin D1, Cyclin-dependent kinases IV & VI (CDK4/6), compared to some conventional cancer medicines in the study. It also exhibited inhibitory activity against certain cancer cell lines (HEPG2, MHHNB11, SW1573, and SNU245) in these computational models endocrine-abstracts.org.

Clinical investigations have primarily focused on the use of this compound to manage symptoms associated with cancer, particularly cancer cachexia, which is characterized by significant weight loss and muscle wasting. journalijdr.comjournalijdr.comdrugbank.com While aimed at improving nutritional status and quality of life rather than directly targeting the tumor, these studies provide insights into the use of this compound in a cancer setting. One randomized trial in patients with advanced non-small cell lung cancer showed a trend towards less severe weight loss in patients receiving this compound decanoate compared to those without the addition of this compound. nih.gov However, another randomized, double-blind clinical trial investigating the use of this compound in combination with dexamethasone (B1670325) for neoplastic cachexia found no significant difference between the group receiving this compound and dexamethasone and the group receiving dexamethasone alone in terms of quality of life, body composition, or laboratory nutritional parameters over a 30-day period. journalijdr.comjournalijdr.com

Some research also points to potential risks or complex interactions of this compound with cancer. Studies have suggested that high doses of anabolic androgenic steroids (AAS), including this compound, may enhance Leydig cell proliferation, potentially increasing the risk of tumor development in rats. researchgate.net There is also some evidence suggesting that this compound could promote the growth of certain cancers in some cases, and liver tumors have been noted as a potential, though often benign and reversible, effect of this compound misuse. webmd.comclevelandclinic.org Furthermore, research on a human hepatocarcinoma-derived cell line (HepG2) indicated that pharmacological doses of this compound inhibited cell growth but also induced a stem cell-like phenotype, which could potentially represent a precondition for carcinogenesis. nih.gov

Data Tables

Based on the search results, specific quantitative data suitable for detailed data tables focusing solely on antineoplastic properties (direct tumor effects) are limited and often presented within the context of broader studies on cachexia or in silico predictions. However, some findings regarding cell line studies and in silico binding affinities can be summarized.

Table 1: Effect of this compound on Cancer Cell Lines (In Vitro)

| Cell Line Type | Effect Observed | Reference |

| Human Gastric (AGS) | Cytotoxic effect, induced apoptosis at higher concentrations | onlinejbs.com |

| Human Colon (HCT) | Cytotoxic effect, induced apoptosis at higher concentrations, decreased iNOS and MMP-9 expression | onlinejbs.com |

| Human Hepatocarcinoma (HepG2) | Inhibited cell growth, induced stem cell-like phenotype at pharmacological doses | nih.gov |

Table 2: In Silico Binding Affinity of this compound to Cancer-Related Proteins

| Protein Target | Binding Score (kcal/mol) (vs. Standards) | Reference |

| DNA Topoisomerase II Alpha (TOP2A) | Higher binding affinity | endocrine-abstracts.org |

| Cyclin D1 | Not specified as higher/lower | endocrine-abstracts.org |

| Cyclin-dependent kinase 4 (CDK4) | Higher binding affinity | endocrine-abstracts.org |

| Cyclin-dependent kinase 6 (CDK6) | Higher binding affinity | endocrine-abstracts.org |

Detailed Research Findings

Detailed research findings highlight the complexity of this compound's interaction with cancer. While some in vitro studies suggest direct cytotoxic and apoptotic effects on certain cancer cell lines like gastric and colon cancer cells onlinejbs.com, animal models have not consistently demonstrated a direct inhibitory effect on tumor growth nih.govnih.govresearchgate.net. The in silico analysis provides a theoretical basis for potential antineoplastic activity by showing favorable binding affinities to key cancer-related proteins endocrine-abstracts.org, but these findings require validation through in vitro and in vivo experiments endocrine-abstracts.org.

Clinical research has primarily focused on this compound's role in mitigating cancer cachexia, with some studies showing a potential to reduce weight loss nih.gov, although definitive improvements in nutritional parameters or quality of life have not been consistently demonstrated journalijdr.comjournalijdr.com. The observation that this compound might induce a stem cell-like phenotype in hepatocarcinoma cells raises concerns about potential pro-carcinogenic effects in certain contexts nih.gov. Furthermore, the association of high-dose AAS use with increased Leydig cell proliferation in animal models suggests a potential risk for certain types of tumors researchgate.net.

Analytical Methodologies for Nandrolone and Metabolite Detection

Advanced Chromatographic Techniques

Chromatographic techniques, often coupled with mass spectrometry, are fundamental in the separation, identification, and quantification of nandrolone and its metabolites in complex biological matrices like urine. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS or GC-MS/MS are frequently employed for the precise identification of this compound and its metabolites. mdpi.com This technique involves the separation of volatile compounds by gas chromatography, followed by their detection and identification by mass spectrometry. GC-MS/MS, or tandem mass spectrometry, provides increased specificity and sensitivity by selecting parent ions and then fragmenting them for further analysis of the product ions. mdpi.comresearchgate.net

A GC-MS method for determining this compound and its metabolites in urine has been developed using ethyl ether extraction and selected ion monitoring (SIM) of bis(trimethylsilyl) ethers. The detection limits for this compound, 19-norandrosterone (B1242311) (19-NA), and 19-noretiocholanolone (B1255105) (19-NE) were reported as 0.03, 0.01, and 0.06 ng/mL, respectively, with recoveries ranging from 94.17% to 97.20%. researchgate.net GC-MS has also been applied for the quantitative determination of this compound and its esters in hair samples, with limits of quantitation of 50 pg/mg for this compound and 200 pg/mg for this compound-decanoate based on a 20 mg hair sample. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique used for the determination of this compound metabolites, including both phase I and phase II metabolites, in human urine. nih.govresearchgate.net One advantage of LC-MS/MS over GC-MS is the potential elimination of hydrolysis and derivatization steps, which can be problematic for some steroids. nih.govresearchgate.net LC-MS/MS methods have been developed and validated for the quantification of major phase II this compound metabolites, such as 19-norandrosterone and 19-noretiocholanolone in their glucuronide and sulfate (B86663) forms, in human urine and plasma. nih.govwada-ama.org These methods can achieve limits of quantification below 1 ng/mL. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a chromatographic technique used for separating, identifying, and quantifying components in a mixture. It can be applied for impurity profiling of this compound and its esters in pharmaceutical preparations. medipol.edu.trnih.gov A reversed-phase HPLC method has been developed for the analysis of this compound esters (phenylpropionate, decanoate (B1226879), and undecanoate) in oily injections. This method can discriminate between this compound alcohol, a potential impurity, and its esters, and also quantify trace benzaldehyde. nih.govresearchgate.net Another stability-indicating reverse phase HPLC method was developed for the identification and quantification of potential impurities in this compound phenylpropionate active pharmaceutical ingredient, demonstrating linearity with a correlation coefficient greater than 0.999 for this compound phenylpropionate and its six impurities. medipol.edu.trptfarm.pl this compound was identified as a major degradation impurity under acidic and basic conditions. medipol.edu.tr

Isotopic Analysis for Origin Determination

Differentiating between endogenously produced this compound metabolites and those resulting from exogenous administration is a critical aspect of doping control. Isotopic analysis, particularly focusing on carbon isotope ratios, is the only technique capable of accurately making this distinction. mdpi.com

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is the established method for determining the origin of urinary steroids, including this compound metabolites, by measuring their carbon isotope ratio (¹³C/¹²C). nih.govkcl.ac.uk This technique involves the separation of analytes by gas chromatography, followed by combustion to convert them into CO₂, and then measurement of the carbon isotope ratio of the CO₂ by isotope ratio mass spectrometry. kcl.ac.uknih.gov Synthetic steroids are often synthesized from plant-derived precursors, which are depleted in ¹³C compared to steroids produced endogenously by humans. kcl.ac.uk This difference in isotopic composition allows GC-C-IRMS to distinguish between synthetic and endogenous sources. mdpi.comnih.gov

GC-C-IRMS analysis is particularly important when the concentration of 19-NA in urine is between 2.5 and 15 ng/mL, as levels within this range could potentially be due to endogenous production. mdpi.com An absolute difference of 3‰ between the δ¹³C values of urinary 19-NA and an endogenous reference compound (ERC) is typically used to indicate the exogenous origin of 19-NA. researchgate.netresearchgate.net Studies have shown that the δ¹³C values of synthetic this compound preparations can range from -31.5‰ to -26.7‰, while endogenous steroids typically have values between -16‰ and -26‰. nih.govkcl.ac.ukresearchgate.net However, some synthetic this compound preparations have been found to have δ¹³C values that overlap with the endogenous range, which could potentially hinder the detection of doping. nih.govresearchgate.net GC-C-IRMS has demonstrated its ability to confirm the presence of exogenous 19-norandrosterone in urine samples even months after a single dose of this compound decanoate. nih.govwada-ama.org

Deuterium (B1214612) Labeling and Hydrogen Isotope Ratios

While carbon isotope ratios are widely used, hydrogen isotope ratios can also provide characteristic isotopic signatures for steroids of endogenous and synthetic origin. wada-ama.org Deuterium labeling involves substituting hydrogen atoms with deuterium (²H). lgcstandards.com The sensitivity of isotope ratio mass spectrometry analysis for detecting low abundant, long-term metabolites has been considerably improved by using hydrogen isotope ratio analysis. wada-ama.org Deuterium labeling can be used in studies investigating the metabolism and excretion of this compound. paulogentil.com When selecting stable isotope internal standards for analysis, deuterium labeling is a common approach, although the number of deuterium labels should be minimized to avoid potential chromatographic separation issues due to mass differences. lgcstandards.com

Immunological Assays

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and high-throughput approach for the initial screening of this compound and its metabolites. These methods rely on the specific binding of antibodies to the target analytes.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

ELISA is a widely used immunological technique for detecting and quantifying substances based on the interaction between antigens and antibodies. springernature.com The development and validation of an ELISA for this compound metabolites involve several key steps to ensure accuracy, sensitivity, and specificity. fleetbioprocessing.co.uk This includes the selection and optimization of antibodies that exhibit high affinity and minimal cross-reactivity with other steroids. fleetbioprocessing.co.uk

The process typically involves coating a solid phase (e.g., a microtiter plate) with either an antibody or an antigen. springernature.com Depending on the assay format (e.g., direct, indirect, sandwich, or competitive ELISA), the sample containing the analyte and enzyme-linked antibodies are added, followed by incubation and washing steps. springernature.comquanterix.com The presence and quantity of the analyte are then determined by measuring the activity of the enzyme label, which produces a detectable signal (e.g., color change) upon addition of a substrate. springernature.com

Validation of a this compound ELISA involves assessing its performance characteristics, including sensitivity (limit of detection), specificity, accuracy, precision (intra-day and inter-day variability), and linearity over a defined concentration range. fleetbioprocessing.co.ukresearchgate.net The use of well-characterized reference materials and control samples is essential during validation. fleetbioprocessing.co.uk For instance, studies have focused on developing monoclonal antibodies against this compound metabolites, such as 5α-estrane-3β,17α-diol, for use in ELISA, with validation performed by comparing results to confirmatory methods like Gas Chromatography-Mass Spectrometry (GC/MS). core.ac.uk While ELISA can serve as an effective screening tool, particularly for high-throughput analysis, confirmatory techniques like mass spectrometry are often necessary to validate positive findings and differentiate from potential endogenous sources or cross-reactivity. researchgate.netmdpi.com

Biological Matrix Considerations

The choice of biological matrix for this compound detection significantly impacts the detection window and the type of information obtained. Common matrices include urine, hair follicles, blood plasma, and dried blood spots.

Urinary Excretion Monitoring and Profiles

Urine is the most common matrix for doping control due to the relatively long detection window for this compound metabolites. ki.se this compound is extensively metabolized, primarily in the liver, to various metabolites, with 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) being the main urinary excretion products. nih.govoup.com These metabolites are predominantly excreted as glucuronide conjugates. nih.govoup.com

Monitoring urinary excretion profiles involves collecting urine samples over time and quantifying the concentrations of these metabolites. The excretion pattern and the ratio of 19-NA to 19-NE can provide insights into the source and timing of this compound administration. oup.com Studies have shown that the ingestion of this compound precursors can lead to a transient increase in urinary metabolite concentrations, with peak levels often observed within hours. wetestyoutrust.com This contrasts with the prolonged excretion of 19-NA that can occur for several months following intramuscular injection of this compound esters. wetestyoutrust.comnih.gov

Factors such as dietary habits, physical activity, hormonal fluctuations, and the use of certain medications or supplements can influence the levels of 19-NA and 19-NE in urine, potentially leading to variations in excretion profiles. mdpi.comoup.comoup.com For example, studies on male soccer players have shown that physical activity can influence the concentrations of this compound metabolites in urine. oup.com The ratio of 19-NA to 19-NE is often greater than 1.0, particularly in the early stages of excretion. oup.com

Data on urinary excretion of this compound metabolites after administration can be variable between individuals. For instance, in a study involving the oral administration of labeled this compound, peak excretion for labeled 19-NA and 19-NE occurred at 12 hours, but the concentrations varied significantly between volunteers. researchgate.net

Hair Follicle Analysis for Retrospective Detection

Hair analysis offers a longer detection window for this compound compared to urine or blood, making it valuable for retrospective detection of exposure. nih.gov this compound and its metabolites can be incorporated into the hair shaft from the bloodstream during hair growth. oup.com

Methods for hair analysis typically involve washing the hair to remove external contamination, followed by digestion or extraction of the analytes from the hair matrix. researchgate.netnih.gov Sensitive analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC/MS) or GC-tandem Mass Spectrometry (GC-MS/MS), are then used for the identification and quantification of this compound and its metabolites in hair. nih.govnih.gov

The detectability of this compound in hair can depend on the dosage and frequency of administration. Studies in animal models and humans have shown that while detection may be challenging after a single low dose, repeated administration can lead to detectable concentrations in hair. nih.govnih.gov For example, in one study, this compound and this compound decanoate were detected in the pigmented hair of rats following repeated administration of this compound decanoate. oup.comnih.gov In human hair samples from self-reported steroid users, this compound has been detected at picogram per milligram concentrations. researchgate.net The limit of quantitation for this compound in hair has been reported to be as low as 50 pg/mg using GC-MS methods. oup.comnih.gov

Blood Plasma and Serum Concentration Determinations

Analysis of blood plasma and serum provides information about the presence of the parent drug and its circulating metabolites at the time of sample collection. This matrix is particularly relevant for pharmacokinetic studies and for detecting recent exposure. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS) are commonly used techniques for the determination of this compound and its esters in plasma and serum due to their sensitivity and specificity. capes.gov.brthomastobin.com

Studies investigating the pharmacokinetics of this compound decanoate have shown that serum concentrations of this compound are proportional to the administered dose. nih.gov Peak serum concentrations are typically reached within hours to days after intramuscular injection, and the terminal half-life can range from 7 to 12 days. nih.gov

Interactive Table 1: Peak Serum Concentrations of this compound After Intramuscular Injection of this compound Decanoate nih.gov

| Dose (mg) | Peak Serum Concentration (ng/mL) | Time to Peak Concentration (h) |

| 50 | 2.14 | 30 |

| 100 | 4.26 | 30 |

| 150 | 5.16 | 72 |

Note: Data extracted from search result nih.gov.

Detection of this compound and its metabolites in plasma can be influenced by factors such as storage conditions, as spontaneous generation of metabolites has been observed in stored samples. researchgate.net

Dried Blood Spot (DBS) Sampling Methodologies

Dried Blood Spot (DBS) sampling involves collecting a small volume of whole blood on a filter paper, which is then dried. This minimally invasive method offers advantages in terms of sample collection, storage, and transportation. researchgate.netsalimetrics.com DBS is gaining interest in doping control and pharmacokinetic studies as an alternative or complementary matrix to traditional blood and urine samples. ki.seresearchgate.net

Analytical methods for this compound and its esters in DBS typically involve extracting the analytes from the dried blood spot followed by analysis using sensitive techniques like LC-MS/MS. capes.gov.brresearchgate.netnih.gov The stability of analytes in the dried matrix is a critical consideration for DBS analysis. ki.senih.gov